molecular formula C14H9ClF2O B1432533 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone CAS No. 1373156-53-6

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone

Cat. No. B1432533
M. Wt: 266.67 g/mol
InChI Key: HBDLJGIAICXXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone, also known as 4-Chloro-2-(3,4-difluorophenyl)ethanone, is a compound that has been studied for its potential use in a variety of scientific applications. It is a white crystalline solid that has a melting point of 166-168°C and a boiling point of 214-216°C. This compound has been used in organic synthesis, as a reagent in organic chemistry, and as an intermediate in the synthesis of pharmaceuticals. It has also been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Enzymatic Process Development for Chiral Intermediates

The development of enzymatic processes has shown significant advancements in synthesizing chiral intermediates. A practical example involves the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol via ketoreductase (KRED) for producing Ticagrelor, an acute coronary syndrome treatment. This process exhibits high conversion rates and enantiomeric excess, highlighting its potential for industrial applications due to its environmental friendliness and high productivity (Xiang Guo et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds from 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone derivatives has been explored for its vast applications in pharmaceuticals. By condensing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, various isoflavones and N,O- and N,N-heterocycles have been developed, demonstrating the versatility of this compound in producing pharmacologically relevant structures (V. Moskvina et al., 2015).

Crystal Structure Analysis for Drug Synthesis

The crystal structure of derivatives like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides valuable insights into molecular configurations essential for drug synthesis. Understanding these structures helps in designing and synthesizing more effective pharmaceutical agents by elucidating the physical and chemical properties required for drug activity (Jian-Qiang Zheng et al., 2014).

Antimicrobial Activity Exploration

Research into the antimicrobial properties of compounds derived from 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone has shown promising results. Studies have synthesized and evaluated compounds for their effectiveness against various bacteria, indicating the potential for developing new antimicrobial agents (Atul K. Wanjari, 2020).

Molecular Docking for Drug Development

Molecular docking studies involving derivatives of 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone have contributed to understanding potential drug interactions at the molecular level. These studies help predict the binding affinities and activity of compounds against specific proteins or enzymes, facilitating the design of more targeted and effective therapeutic agents (S. ShanaParveen et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDLJGIAICXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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